Product packaging for 3-Methylnonane-2,3-diol(Cat. No.:CAS No. 134998-48-4)

3-Methylnonane-2,3-diol

Cat. No.: B14276045
CAS No.: 134998-48-4
M. Wt: 174.28 g/mol
InChI Key: GKLCZRSFBPYKEZ-UHFFFAOYSA-N
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Description

3-Methylnonane-2,3-diol is a branched-chain aliphatic diol. Compounds of this structural class serve as versatile intermediates and building blocks in organic and polymer chemistry. Vicinal diols, such as 2,3-diols, are of significant research interest due to their diverse reactivity. A primary synthetic route to vicinal diols is the syn-dihydroxylation of alkenes, using reagents like Osmium tetroxide (OsO4) . Furthermore, vicinal diols can undergo acid-catalyzed pinacol rearrangement, a reaction that forms carbonyl compounds and is valuable for synthesizing complex molecular structures from simpler diol precursors . As a hydrophobic diol with a long alkyl chain, this compound is a candidate for investigation in material science, potentially as a monomer for polyesters, a component in lubricant formulations, or a precursor for surfactants. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B14276045 3-Methylnonane-2,3-diol CAS No. 134998-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134998-48-4

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

3-methylnonane-2,3-diol

InChI

InChI=1S/C10H22O2/c1-4-5-6-7-8-10(3,12)9(2)11/h9,11-12H,4-8H2,1-3H3

InChI Key

GKLCZRSFBPYKEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(C)O)O

Origin of Product

United States

Stereochemical Considerations of 3 Methylnonane 2,3 Diol

Elucidation of Chiral Centers and Potential Stereoisomeric Forms

3-Methylnonane-2,3-diol possesses two stereogenic centers, which are carbon atoms attached to four different substituent groups. pdx.edu These chiral centers are located at the second and third carbon atoms of the nonane (B91170) chain. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. socratic.org

For this compound, with its two chiral centers, a total of 22, or four, potential stereoisomers can exist. These stereoisomers are distinct molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The four possible stereoisomers are:

(2R, 3R)-3-Methylnonane-2,3-diol

(2S, 3S)-3-Methylnonane-2,3-diol

(2R, 3S)-3-Methylnonane-2,3-diol

(2S, 3R)-3-Methylnonane-2,3-diol

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 3S) and (2S, 3R) isomers constitute another pair of enantiomers.

Diastereomeric Relationships within this compound (e.g., syn and anti configurations)

Stereoisomers that are not mirror images of each other are known as diastereomers. In the context of this compound, the relationship between, for example, the (2R, 3R) isomer and the (2R, 3S) isomer is diastereomeric.

A common way to describe the relative stereochemistry of adjacent chiral centers is by using the terms syn and anti. ubc.ca This nomenclature is particularly useful for acyclic molecules like this compound. The syn configuration denotes that the substituents on the adjacent chiral centers are on the same side of the carbon backbone when it is in an extended, zig-zag conformation. Conversely, the anti configuration indicates that the substituents are on opposite sides. ubc.ca

For this compound, the diastereomers can be classified as follows:

Syn diastereomers: (2R, 3S)-3-Methylnonane-2,3-diol and (2S, 3R)-3-Methylnonane-2,3-diol.

Anti diastereomers: (2R, 3R)-3-Methylnonane-2,3-diol and (2S, 3S)-3-Methylnonane-2,3-diol.

The distinction between syn and anti diastereomers is critical in stereoselective synthesis, where the goal is to produce a single, desired stereoisomer. For instance, the reduction of a ketone precursor can lead to the formation of either syn or anti diols depending on the reagents and reaction conditions employed.

Enantiomeric Purity and its Criticality in Synthetic Applications

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in a mixture in greater amounts than the other. In many synthetic applications, particularly in the fields of pharmaceuticals and materials science, achieving high enantiomeric purity is of paramount importance. This is because different enantiomers of a chiral molecule can exhibit vastly different biological activities or material properties.

While specific research directly on the enantiomeric purity of this compound is not widely documented in the provided search results, the principles of its importance can be inferred from related studies on similar diols. For example, in the synthesis of complex natural products, chiral diols are often used as key building blocks. The stereochemistry of these diols directly influences the stereochemistry of the final product.

The synthesis of specific stereoisomers of related compounds, such as 3-methyloctane-1,4-diols, has been achieved with high enantiomeric excess (up to 99% ee) through methods like microbial oxidation. frontiersin.orgnih.gov This highlights the feasibility and importance of controlling stereochemistry in the synthesis of such molecules. The ability to selectively synthesize one enantiomer or diastereomer of this compound would be crucial for its potential use as a chiral intermediate in the synthesis of more complex molecules.

Advanced Synthetic Methodologies for 3 Methylnonane 2,3 Diol and Analogous Branched Diols

Chemical Synthesis Approaches

The synthesis of complex molecules like 3-Methylnonane-2,3-diol relies on a toolkit of reliable and selective chemical reactions. Modern organic synthesis provides several powerful methods for constructing the diol functionality with control over stereochemistry, including reduction strategies and olefin functionalization.

Stereoselective and Enantioselective Reduction Strategies

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry. For the synthesis of chiral diols, the development of stereoselective and enantioselective reduction methods has been crucial. These methods often employ chiral catalysts or reagents to control the formation of new stereocenters.

The enantioselective reduction of prochiral diketones represents a direct and efficient route to chiral diols. sioc-journal.cn This approach can theoretically yield four possible stereoisomers, making the selectivity of the catalyst paramount. mdpi.com Borane (B79455) reagents, in conjunction with chiral catalysts, have proven to be highly effective for this transformation. alfachemic.com

One of the most notable catalytic systems involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst. bohrium.com These catalysts coordinate with borane and the ketone substrate, creating a rigid transition state that directs the hydride delivery to one specific face of the carbonyl group, thus inducing high enantioselectivity. bohrium.com This method has been successfully applied to the reduction of various diketones. For example, the reduction of tetralin-1,4-dione using borane and a CBS catalyst affords the corresponding trans-diol with excellent yield and enantiomeric excess. beilstein-journals.org The choice of reducing agent and catalyst can also influence the diastereoselectivity of the reduction, allowing for access to either cis or trans diols from the same starting material. beilstein-journals.org

Table 1: Diastereoselective and Enantioselective Reduction of Tetralin-1,4-dione

Entry Reducing Agent / Catalyst Diastereomeric Ratio (cis:trans) Yield (%) Enantiomeric Excess (ee %)
1 NaBH₄ 58:42 98 -
2 L-Selectride® 84:16 76 -
3 Red-Al® 13:87 91 -
4 BH₃·THF 60:40 95 -

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

The reductive coupling of two different carbonyl compounds, specifically an aldehyde and a ketone, is a powerful method for forming carbon-carbon bonds and synthesizing 1,2-diols, often referred to as a cross-pinacol coupling. Achieving high selectivity in intermolecular cross-coupling can be challenging due to the potential for homo-coupling of each carbonyl component.

Recent advancements have utilized transition metal catalysts to facilitate this reaction. Copper-catalyzed methods, for instance, involve the reaction of aromatic aldehydes and ketones with a silylboronate in the presence of a CuCl–N-heterocyclic carbene (NHC) complex. acs.org This process is believed to proceed through the formation of a nucleophilic α-silyloxybenzylcopper(I) species from the aldehyde, which then couples with the ketone. acs.org This methodology has been shown to be amenable to asymmetric catalysis, providing a route to enantiomerically enriched 1,2-diols. acs.org Similarly, nickel-catalyzed reductive couplings of aldehydes with dienol ethers provide selective access to monoprotected vicinal diols. nih.govacs.org The use of specific chiral phosphoramidite (B1245037) ligands with the nickel catalyst allows for the synthesis of either syn or anti diol products with high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Nickel-Catalyzed Reductive Coupling of Aldehydes and a Dienol Ether

Aldehyde Ligand Product Yield (%) Diastereomeric Ratio (dr)
Hydrocinnamaldehyde L6 82 >20:1
Heptanal L6 78 >20:1
Cyclohexanecarboxaldehyde L6 85 >20:1
Pivaldehyde L6 40 >20:1

Data represents racemic reaction yields using ligand L6 (a cyclodiphosphazane), demonstrating the scope of the coupling. Data sourced from the Journal of the American Chemical Society. nih.gov

A robust, two-step strategy has been developed for the synthesis of chiral 1,3-diols with high enantiomeric purity. nih.govnih.gov This method first involves an asymmetric aldol (B89426) reaction to produce chiral β-hydroxy ketones (or 1,3-keto alcohols). acs.orgresearchgate.net In the second step, these keto alcohols undergo an asymmetric reduction to yield the target 1,3-diols. nih.gov

The initial asymmetric aldol reaction can be catalyzed by proline-derived organocatalysts, achieving excellent enantiomeric excess (>99% ee) in the formation of the keto alcohol intermediates. nih.govresearchgate.net The subsequent reduction of the ketone functionality is then carried out using chiral reagents to control the formation of the second stereogenic center. nih.gov Chiral oxazaborolidine complexes, such as those derived from CBS catalysts, are highly effective for this reduction, yielding a single enantiomer of the desired 1,3-diol. nih.govacs.org This sequential approach ensures high stereochemical control over both newly formed chiral centers. acs.org

Table 3: Synthesis of Chiral 1,3-Diols via Asymmetric Reduction of Chiral Keto Alcohols

Keto Alcohol Substrate Reducing Agent Diol Product Yield (%) Enantiomeric Excess (ee %)
(R)-4-Hydroxy-4-phenylbutan-2-one (R)-CBS-oxazaborolidine (2R,4R)-4-Phenylbutane-2,4-diol 91 >99
(R)-4-Hydroxy-4-(4-chlorophenyl)butan-2-one (R)-CBS-oxazaborolidine (2R,4R)-4-(4-Chlorophenyl)butane-2,4-diol 92 >99

Data sourced from ACS Omega. nih.govacs.org

Olefin Functionalization Techniques

The direct functionalization of olefins, or alkenes, is another cornerstone of modern synthesis, providing a versatile entry point to a wide range of molecular structures, including diols.

A classic and reliable method for preparing 1,2-diols is through the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. alfachemic.com This two-step process allows for the introduction of two hydroxyl groups across the former double bond. The stereochemical outcome of the diol is dependent on the mechanism of the ring-opening step.

The epoxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com This step creates a strained, three-membered epoxide ring. The subsequent ring-opening can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Ring Opening : Under acidic conditions, the epoxide oxygen is first protonated. A nucleophile, such as water, then attacks one of the epoxide carbons. In asymmetric epoxides, the attack preferentially occurs at the more substituted carbon. This pathway proceeds via an SN2-like mechanism, resulting in an anti-dihydroxylation, where the two hydroxyl groups are on opposite faces of the carbon backbone. chemistrysteps.comlibretexts.org

Base-Catalyzed Ring Opening : Under basic conditions, a strong nucleophile (e.g., hydroxide) directly attacks one of the epoxide carbons in a standard SN2 reaction. For asymmetric epoxides, the attack occurs at the less sterically hindered carbon. This also results in anti-dihydroxylation. libretexts.org

This methodology is a fundamental component of many synthetic routes, including those in drug development, due to its reliability and predictable stereochemical outcome. nih.govmdpi.com

Asymmetric Dihydroxylation of Alkenes (AD Reaction)

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.org This reaction utilizes osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org The choice between the dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ) based ligands determines which face of the alkene is hydroxylated, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org

For the synthesis of this compound, the precursor would be 3-methylnon-2-ene. The AD reaction is highly effective for a wide range of alkenes, including trisubstituted alkenes like 3-methylnon-2-ene. masterorganicchemistry.com The reaction is often performed using a catalytic amount of the expensive and toxic osmium tetroxide, with a stoichiometric co-oxidant such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst in situ. wikipedia.orgmasterorganicchemistry.com Commercially available premixed reagents, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), simplify the experimental procedure. organic-chemistry.orgmasterorganicchemistry.com

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester. wikipedia.org Hydrolysis of this intermediate yields the desired diol and the reduced osmate species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org The enantioselectivity of the reaction is generally high, and the method is known for its functional group tolerance. princeton.edu

Table 1: Key Features of Sharpless Asymmetric Dihydroxylation
FeatureDescription
Reaction Converts alkenes to vicinal diols.
Catalyst Osmium tetroxide (OsO₄).
Chiral Ligands Dihydroquinidine (DHQD) and Dihydroquinine (DHQ) derivatives.
Co-oxidants Potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO).
Stereoselectivity High enantioselectivity controlled by the choice of chiral ligand.
Substrate Scope Broad, including mono-, di-, tri-, and tetrasubstituted alkenes. wikipedia.org

**3.1.2.3. Green Catalytic Dihydroxylation using Oxidants (e.g., KMnO₄/H₂O₂) **

While the Sharpless AD reaction is highly effective, the toxicity of osmium tetroxide has prompted the development of greener alternatives. One approach is the use of potassium permanganate (B83412) (KMnO₄), a less hazardous and more economical oxidant. However, controlling the stereoselectivity of KMnO₄-mediated dihydroxylation is challenging.

More recently, iron-based catalysts have emerged as a promising green alternative for the asymmetric dihydroxylation of alkenes. researchgate.net For instance, an iron(II) complex with a chiral tetradentate N₄ ligand has been shown to catalyze the highly enantioselective cis-dihydroxylation of trisubstituted alkenes using aqueous hydrogen peroxide (H₂O₂) as the oxidant. nih.govhku.hk This method offers high yields and excellent enantioselectivities under mild conditions. nih.gov Mechanistic studies suggest the involvement of a chiral iron(V) species as the active oxidant. researchgate.netnih.gov

Another approach involves manganese-based catalysts. A system utilizing a manganese(II) salt with pyridine-2-carboxylic acid has been developed for the cis-dihydroxylation of electron-deficient alkenes with H₂O₂. rug.nl This method is notable for its efficiency and use of readily available and less toxic reagents. rug.nl

Table 2: Comparison of Green Dihydroxylation Methods
MethodCatalyst SystemOxidantKey Advantages
Iron-catalyzedIron(II) complex with chiral N₄ ligandH₂O₂High enantioselectivity, mild conditions, green alternative to osmium. researchgate.netnih.gov
Manganese-catalyzedMn(II) salt with pyridine-2-carboxylic acidH₂O₂Efficient, uses readily available and less toxic reagents. rug.nl

Chiral Resolution of Racemic Diols

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the diol followed by chiral resolution. Enzymatic resolution is a particularly powerful technique for separating enantiomers. ntu.edu.sg Lipases are commonly used enzymes for this purpose due to their ability to stereoselectively catalyze the acylation of one enantiomer of a racemic diol, leaving the other enantiomer unreacted. google.com

For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate either the (2R,3R) or (2S,3S) enantiomer with an acyl donor like an organic anhydride. google.com The resulting ester can then be separated from the unreacted diol enantiomer by standard chromatographic techniques. Subsequent hydrolysis of the ester yields the enantiopure diol. The efficiency of this process depends on the selectivity of the enzyme for one enantiomer over the other.

Dynamic kinetic resolution (DKR) is an advanced version of this method that can theoretically convert the entire racemic mixture into a single enantiomer of the product. acs.org In DKR, the enzymatic resolution is coupled with a racemization catalyst that continuously converts the unreactive enantiomer into the reactive one. acs.org For secondary diols, ruthenium catalysts have been used in combination with enzymatic acylation to achieve efficient DKR. acs.org

Controlled Functionalization of Polyols (e.g., Monotosylation of Diols)

The selective functionalization of one hydroxyl group in a diol or polyol is a crucial step in many synthetic sequences. scilit.com Monotosylation, the introduction of a single tosyl group, is a common strategy as the tosylate is an excellent leaving group for subsequent nucleophilic substitution reactions. jchemlett.com

Achieving selective monotosylation of symmetrical diols can be challenging. acs.org One effective method involves the use of silver(I) oxide (Ag₂O) in the presence of a stoichiometric amount of p-toluenesulfonyl chloride. acs.orgnih.govsigmaaldrich.com This method has been shown to be highly selective for monotosylation, and the selectivity is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups upon coordination to the silver ion, which differentiates their acidity. acs.orgsigmaaldrich.com

Another approach utilizes organotin catalysts, such as dibutyltin (B87310) dichloride, to achieve regioselective alkylation and by extension, tosylation of diols. researchgate.net More recently, diarylborinic acids have been developed as catalysts for the regioselective monofunctionalization of diols, offering an efficient and general method for the monotosylation of various diols, including those derived from carbohydrates. acs.org

Table 3: Methods for Selective Monotosylation of Diols
MethodReagents/CatalystKey Features
Silver(I) Oxide MediatedAg₂O, p-toluenesulfonyl chlorideHigh selectivity for monotosylation of symmetrical diols. acs.orgnih.govsigmaaldrich.com
Organotin CatalyzedDibutyltin dichlorideRegioselective functionalization. researchgate.net
Diarylborinic Acid CatalyzedDiarylborinic acid derivativesEfficient and general for 1,2- and 1,3-diols. acs.org

Iterative Chain Elongation Strategies using Chiral Building Blocks

For the synthesis of long-chain polyols with multiple stereocenters, iterative chain elongation strategies using chiral building blocks offer a modular and highly controlled approach. rsc.orgrsc.org This strategy involves the sequential addition of a small, enantiopure building block to a growing polyol chain. rsc.orgrsc.org

One such strategy employs chiral four-carbon building blocks to install two new stereogenic centers in each iteration. rsc.orgrsc.org The process typically involves an olefination reaction to connect the building block to an aldehyde at the end of the growing chain, followed by a series of simple and well-established reactions to reveal a new terminal aldehyde for the next iteration. rsc.orgrsc.org By selecting the appropriate enantiomer of the chiral building block at each step, any desired stereoisomer of the final polyol can be constructed in a fully controlled manner. rsc.org

Another iterative approach utilizes cyanomethylene trimethylphosphorane (CMMP)-mediated Mitsunobu reactions for the assembly of chiral alcohol building blocks. sorbonne-universite.fr This method has been applied to the synthesis of long-chain saturated compounds with multiple stereocenters. sorbonne-universite.fr

Biocatalytic and Biosynthetic Pathways for Branched Diols

The increasing demand for sustainable and environmentally friendly chemical production has driven research into biocatalytic and biosynthetic routes for valuable chemicals like branched diols. nih.govresearchgate.net

Microbial Synthesis from Renewable Feedstocks

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the production of a variety of diols from renewable feedstocks such as glucose and glycerol. nih.govresearchgate.net These approaches often involve the introduction of heterologous biosynthetic pathways into the microbial host and the optimization of metabolic fluxes to enhance the production of the target diol. nih.govacs.orgnih.gov

For the production of branched-chain diols, pathways derived from branched-chain amino acid (BCAA) metabolism have been successfully engineered. americanelements.comnih.gov For example, a biosynthetic platform in E. coli has been developed for the synthesis of branched-chain β,γ-diols. americanelements.comnih.gov This pathway involves the condensation of a branched-chain aldehyde with pyruvate (B1213749), catalyzed by an acetohydroxyacid synthase, to form an α-hydroxyketone, which is then reduced to the corresponding diol. americanelements.comnih.gov Through systematic optimization of the BCAA pathway, high titers of specific branched-chain diols have been achieved. americanelements.comnih.gov

Another general route for biosynthesizing structurally diverse diols combines oxidative and reductive formations of the hydroxyl groups. nih.gov This platform pathway utilizes an amino acid hydroxylase to introduce the first hydroxyl group, followed by a series of enzymatic steps to form the second hydroxyl group and the final diol product. nih.gov This approach has been used to produce a variety of diols, including several branched-chain diols. nih.gov

Table 4: Microbial Production of Branched Diols
OrganismFeedstockBiosynthetic PathwayKey EnzymesProduct Examples
Escherichia coliGlucoseBranched-chain amino acid (BCAA) metabolismAcetohydroxyacid synthase, reductases4-methylpentane-2,3-diol, 5-methylhexane-2,3-diol. americanelements.comnih.gov
Escherichia coliAmino acidsCombined oxidative and reductive pathwayAmino acid hydroxylase, l-amino acid deaminase, α-keto acid decarboxylase, aldehyde reductaseVarious branched-chain diols. nih.gov

Engineered Escherichia coli Platforms for Branched β,γ-Diols

Metabolic engineering of microbial hosts, particularly Escherichia coli, has established a versatile platform for the sustainable production of branched-chain β,γ-diols from renewable resources like glucose. nih.govnih.gov These engineered systems leverage and optimize the native branched-chain amino acid (BCAA) metabolic pathways to channel carbon flux towards the synthesis of structurally diverse diols. nih.govresearchgate.net While direct synthesis of this compound is an area of ongoing research, the platform's efficacy has been demonstrated through the high-specificity production of analogous compounds. nih.gov

The core of this platform involves the de novo production of branched-chain aldehydes from BCAA metabolism, which then serve as precursors for diol synthesis. nih.govresearchgate.net Researchers have successfully engineered E. coli to produce several branched-chain β,γ-diols, demonstrating the platform's potential. For instance, through systematic optimization of the BCAA pathway, including enzyme selection and pathway regulation, significant titers of compounds like 4-methylpentane-2,3-diol have been achieved. nih.govnih.gov In fed-batch fermentation conditions, an engineered E. coli strain was capable of producing 15.3 g/L (129.8 mM) of 4-methylpentane-2,3-diol from glucose, reaching approximately 72% of the theoretical maximum yield. nih.govnih.gov This demonstrates the high efficiency and specificity of the engineered pathway.

The platform's design allows for the synthesis of various diols by modifying the BCAA pathway to generate different aldehyde precursors. nih.gov This adaptability suggests a clear route towards the production of longer-chain branched diols like this compound by engineering the host to process longer-chain amino acid precursors or by introducing enzymes capable of further carbon chain elongation.

Product Host Organism Precursor Titer Achieved Theoretical Yield (%)
4-Methylpentane-2,3-diolEscherichia coliGlucose (via BCAA metabolism)15.3 g/L nih.govnih.gov72% nih.govnih.gov
5-Methylhexane-2,3-diolEscherichia coliBCAA metabolism18.1 mM nih.govNot Reported
4-Methylhexane-2,3-diolEscherichia coliBCAA metabolism0.5 mM nih.govNot Reported
1,4-ButanediolEscherichia coliGlucose (via glutamate)1.41 g/L pnas.orgNot Reported

Enzymatic Systems for Carbon Chain Elongation (e.g., Acetohydroxyacid Synthase)

A critical component of the biosynthetic platform for branched diols is the enzymatic system responsible for carbon chain elongation. Acetohydroxyacid synthase (AHAS), a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is pivotal in this process. researchgate.net Researchers have identified that AHAS from Saccharomyces cerevisiae can effectively catalyze the condensation of branched-chain aldehydes with pyruvate, a key C-C bond-forming reaction that creates an α-hydroxyketone intermediate. nih.govnih.gov This intermediate is subsequently reduced by endogenous or heterologous reductases to form the final β,γ-diol product. researchgate.net

The mechanism is described as a recursive carboligation cycle. researchgate.net The cycle begins with AHAS catalyzing the decarboxylation of pyruvate to form a hydroxyethyl-ThDP (HEThDP) intermediate. researchgate.net This HEThDP anion then acts as a nucleophile, attacking an aldehyde derived from the decarboxylation of a 2-ketoacid (from the BCAA pathway). researchgate.net This reaction forms an α-hydroxyketone, which is then released, regenerating the AHAS-ThDP complex for another cycle. researchgate.net The final step is the reduction of the α-hydroxyketone by aldehyde-keto reductases (AKR) and secondary alcohol dehydrogenases (sADH) to yield the diol. researchgate.net

This AHAS-mediated carbon elongation system is highly versatile and can be generalized for the production of various aldehyde-derived β,γ-diols. nih.govresearchgate.net By supplying different branched-chain aldehydes, which can be generated from the catabolism of various amino acids, the system can produce a diverse array of diols. nih.govnih.gov This enzymatic strategy provides a robust method for extending the carbon backbone, which is essential for synthesizing longer-chain compounds such as this compound.

Modular Polyketide Synthase (PKS) Platforms for Diol Bioproduction

An alternative and highly tunable approach for synthesizing branched diols involves engineered modular polyketide synthase (PKS) platforms. osti.govbiorxiv.org Type I PKSs are multi-domain enzymes that function like an assembly line, offering significant engineering opportunities for producing diverse molecular structures. biorxiv.orgresearchgate.net A novel PKS platform has been developed that utilizes a versatile loading module from the rimocidin (B1680639) PKS combined with NADPH-dependent terminal thioreductases (TRs). osti.govbiorxiv.org The TR domain is crucial as it catalyzes a two-electron reductive cleavage of the polyketide chain, terminating the synthesis with an aldehyde group. biorxiv.org This aldehyde is then readily converted to a diol by specific alcohol dehydrogenases. biorxiv.orgescholarship.org

The modularity of this PKS system is key to producing branched structures. The acyltransferase (AT) domain within an extension module determines which extender unit is incorporated into the growing polyketide chain. osti.govresearchgate.net By replacing the standard malonyl-CoA-specific AT with methyl- or ethylmalonyl-CoA-specific ATs, it is possible to introduce methyl or ethyl branches at specific positions on the carbon backbone. osti.govbiorxiv.org This programmability allows for the precise design of branched-chain diols.

Using this PKS platform in host organisms like Streptomyces albus, researchers have demonstrated the production of nine different 1,3-diols, including the insect repellent 2-ethyl-1,3-hexanediol, and have achieved titers of up to 1 g/L in shake flasks. biorxiv.orgresearchgate.net The platform's high tunability and efficiency make it a powerful tool for producing structurally complex molecules that are challenging to synthesize through other means, including branched diols like this compound. osti.govresearchgate.net

Platform Component Function Significance for Branched Diols
PKS Loading ModuleSelects the initial starter unit (e.g., from L-valine). researchgate.netDetermines the initial part of the carbon chain.
Acyltransferase (AT)Incorporates extender units (e.g., malonyl-CoA). osti.govCan be swapped for methyl- or ethylmalonyl-CoA specific ATs to create branches. biorxiv.org
Terminal Thioreductase (TR)Catalyzes reductive cleavage to produce an aldehyde. biorxiv.orgCreates the aldehyde precursor for the final diol.
Alcohol Dehydrogenase (ADH)Reduces the terminal aldehyde to an alcohol. biorxiv.orgCompletes the synthesis to form the diol product.

Green Chemistry Principles in Diol Synthesis

The biosynthetic routes described above align closely with the principles of green chemistry, which aim to design chemical processes that minimize environmental impact and hazard. tradebe.comcutm.ac.in

Use of Renewable Feedstocks : The microbial platforms utilize renewable starting materials like glucose, amino acids, or general biomass, moving away from depletable fossil fuels. nih.govpnas.orgtradebe.com This is a cornerstone of sustainable chemistry.

Catalysis : These methods rely on highly efficient and selective biocatalysts (enzymes) rather than stoichiometric reagents. acs.org Enzymes like AHAS and PKSs operate under mild conditions and can be recycled, minimizing waste. researchgate.netresearchgate.net The use of catalytic reagents is superior to stoichiometric ones, which are used in excess and generate more waste. acs.org

Increase Energy Efficiency : Biocatalytic reactions typically occur at or near ambient temperature and pressure in aqueous environments, drastically reducing the energy demands associated with traditional chemical synthesis, which often requires high heat and pressure. tradebe.comacs.org

Use of Safer Solvents and Reaction Conditions : The syntheses are predominantly carried out in water, eliminating the need for hazardous organic solvents. organic-chemistry.orgacs.org This inherently makes the process safer and reduces environmental pollution. tradebe.com

Prevention of Waste : By using highly selective enzymes, biosynthetic pathways can be designed to convert precursors directly into the desired product with few or no byproducts, embodying the principle that it is better to prevent waste than to treat it after it is created. tradebe.comcutm.ac.in

Maximizing Atom Economy : The concept of atom economy focuses on maximizing the incorporation of all materials from the reactants into the final product. acs.org Biosynthetic pathways, such as the PKS assembly line, are designed for high efficiency, converting simple precursors into complex molecules with minimal wasted atoms. researchgate.netacs.org

Avoidance of Chemical Derivatives : The high specificity of enzymes often eliminates the need for protecting groups or other temporary modifications that are common in multi-step organic synthesis. acs.orggctlc.org This simplifies the process, requires fewer reagents, and generates less waste. acs.org

By integrating these principles, the advanced synthetic methodologies for diols not only provide access to novel chemical structures but also pave the way for a more sustainable chemical industry. researchgate.netmdpi.com

Mechanistic Investigations of 3 Methylnonane 2,3 Diol and Vicinal Diol Transformations

Reactions Involving Vicinal Diols

Vicinal diols, or 1,2-diols, are a class of organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. Their proximity allows for unique reactivity, making them valuable intermediates in organic synthesis. The reactions discussed below are characteristic of this functional group and will be contextualized for 3-methylnonane-2,3-diol.

Oxidative cleavage of vicinal diols involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl compounds (aldehydes or ketones). libretexts.orgucalgary.ca This transformation can be achieved with high efficiency using specific oxidizing agents. libretexts.org

The oxidative cleavage of vicinal diols using periodic acid (HIO₄) or its salt, sodium periodate (B1199274) (NaIO₄), is a well-established method known as the Malaprade reaction. chemistrysteps.commasterorganicchemistry.com The reaction is highly selective for 1,2-diols and proceeds under mild conditions. ucalgary.caatamanchemicals.com

The mechanism begins with the reaction of the diol with the periodate ion to form a cyclic periodate ester intermediate. ucalgary.cachemistrysteps.com This five-membered ring is crucial for the reaction to proceed. The cyclic ester then undergoes a concerted rearrangement of electrons, which leads to the cleavage of the C-C bond and the formation of two carbonyl groups, while the iodine is reduced from I(VII) to I(V) in the form of iodate (B108269) (IO₃⁻). ucalgary.camasterorganicchemistry.com

For this compound, the cleavage occurs at the C2-C3 bond.

The secondary alcohol at the C2 position is oxidized to an aldehyde. This fragment, containing C1 and C2, forms acetaldehyde .

The tertiary alcohol at the C3 position is oxidized to a ketone. This fragment, containing the rest of the carbon chain (C3 to C9) and the methyl group at C3, forms 2-octanone .

A key factor influencing the reaction rate and selectivity is the geometry of the diol. Cis-diols, where the hydroxyl groups are on the same side and can easily form the cyclic intermediate, react much more rapidly than trans-diols, where the formation of the cyclic ester is sterically hindered. libretexts.orgchemistrysteps.com This selectivity is an indirect confirmation of the cyclic intermediate mechanism. chemistrysteps.com

Lead tetraacetate (Pb(OAc)₄) can also be used to achieve the oxidative cleavage of vicinal diols, a reaction known as the Criegee oxidation. wikipedia.orgsynarchive.com It is analogous to periodate cleavage, often employing milder conditions, and typically must be run in anhydrous solvents to prevent hydrolysis of the reagent. wikipedia.orgnrochemistry.com

The mechanism is believed to proceed through a similar cyclic intermediate, a bidentate metal-glycol complex. wikipedia.orgnrochemistry.comchemtube3d.com The diol displaces two acetate (B1210297) ligands from the lead atom, forming a five-membered ring. This intermediate then fragments, breaking the C-C bond and producing two carbonyl compounds, along with lead(II) diacetate.

When applied to this compound, the Criegee oxidation yields the same products as periodate cleavage: acetaldehyde and 2-octanone . The stereochemical requirement is also similar; cis-glycols generally react faster than trans-glycols due to the ease of forming the cyclic intermediate. libretexts.orgwikipedia.org

Deoxydehydration (DODH) is a powerful transformation that converts vicinal diols into alkenes. rsc.orgresearchgate.net This reaction represents a net reduction, formally involving the removal of two hydroxyl groups to form a C=C double bond and water, a process driven by a sacrificial reductant. royalsocietypublishing.orgresearchgate.netnih.gov It provides a direct route from biomass-derived polyols to valuable olefins. nih.govsioc-journal.cnnih.gov

High-valent oxo-complexes of early transition metals, particularly Rhenium (Re), Molybdenum (Mo), and Vanadium (V), are effective homogeneous catalysts for the DODH reaction. nih.govsioc-journal.cnmdpi.com Rhenium catalysts, such as methyltrioxorhenium (MTO) and other Cp*ReO₃ derivatives, are highly active and selective, providing excellent yields of alkene products. sioc-journal.cnnih.govdtu.dk Catalysts based on more earth-abundant and less expensive metals like molybdenum and vanadium have also been developed as viable alternatives. sioc-journal.cndntb.gov.ua

The general catalytic system involves the metal-oxo catalyst and a stoichiometric amount of a reductant. nih.gov A variety of reductants can be used, including phosphines (e.g., PPh₃), secondary alcohols, and sulfites. rsc.orgroyalsocietypublishing.orgnsf.gov The choice of catalyst and reductant can significantly impact the reaction conditions and efficiency. researchgate.netnih.gov For this compound, the DODH reaction would produce 3-methylnon-2-ene .

Metal CenterExample Catalyst(s)Common Reductant(s)Key FindingsReference(s)
Rhenium (Re)Methyltrioxorhenium (MTO), CpReO₃, [ReO₂(Py)₄]⁺Phosphines, Secondary Alcohols (e.g., 3-octanol), H₂, SulfitesGenerally high activity and selectivity for a wide range of diols. sioc-journal.cnnih.govresearchgate.net The active species is often a reduced Re(V) complex. mdpi.comresearchgate.net sioc-journal.cnnih.govmdpi.comresearchgate.netresearchgate.net
Molybdenum (Mo)(NH₄)₆Mo₇O₂₄, MoO₂(QR)₂, [CpMoO₂]₂OPhosphines, Secondary Alcohols, Zn, Na₂SO₃Viable, less expensive alternative to Rhenium. dntb.gov.ua Often requires higher temperatures. researchgate.netnsf.gov Mechanism can involve Mo(VI)/Mo(IV) cycles. researchgate.netresearchgate.net researchgate.netdntb.gov.uansf.govresearchgate.net
Vanadium (V)n-Bu₄NVO₂, V-oxo complexesPhosphines, Secondary AlcoholsCost-effective catalysts. acs.org Mechanistic studies suggest pathways involving V(V)/V(III) cycles and possible spin-crossover processes. nih.govnih.govacs.org Can catalyze DODH of challenging trans-cyclic diols. chemrxiv.org nih.govacs.orgnih.govacs.orgchemrxiv.org

While the specifics can vary depending on the metal, substrate, and reductant, the catalytic cycle for DODH is generally understood to involve three key stages. mdpi.comdtu.dkrsc.org

Diol Condensation: The vicinal diol reacts with the metal-oxo center, typically involving proton transfer and the release of a water molecule, to form a metal-diolate (or glycolate) intermediate. royalsocietypublishing.orgnih.govrsc.org

Oxygen Atom Transfer (Reduction): This is a crucial redox step where the high-valent metal center is reduced. For instance, a Re(VII) or Mo(VI) species is reduced to a lower oxidation state, such as Re(V) or Mo(IV). mdpi.comrsc.org This reduction is accomplished by the sacrificial reductant, which undergoes oxidation (e.g., a phosphine (B1218219) is oxidized to a phosphine oxide). rsc.org In some systems, particularly with vanadium, the reduction may involve a two-electron step to a V(III) species. nih.gov

Alkene Extrusion: The final step is the elimination of the alkene from the reduced metal-diolate complex. royalsocietypublishing.orgnih.gov This is often the rate-limiting step of the catalytic cycle and regenerates the active metal-oxo catalyst, which can then enter a new cycle. rsc.orgroyalsocietypublishing.org The extrusion is thought to be a concerted, though possibly asynchronous, process. dtu.dk

Two primary mechanistic pathways, differing in the sequence of the initial steps, have been proposed and investigated through computational and experimental studies. rsc.orgrsc.org

Pathway A (Condensation First): The diol first condenses with the high-valent metal-oxo catalyst. The resulting metal-diolate is then reduced by the oxygen atom transfer agent. rsc.orgrsc.org

Pathway B (Reduction First): The metal-oxo catalyst is first reduced by the reductant. This lower-valent, more electron-rich metal species then reacts with the diol in the condensation step. rsc.orgrsc.org

DFT studies on molybdenum and vanadium systems suggest that Pathway B, where reduction precedes diol condensation, is often energetically favored. nih.govrsc.orgrsc.org For rhenium-catalyzed systems, the active species is widely considered to be a reduced Re(V) complex, which then undergoes diol condensation. mdpi.comresearchgate.net

Mechanistic StepDescriptionKey Intermediate(s)Reference(s)
Diol CondensationReaction of the diol with the metal-oxo center to form a cyclic ester and release water.Metal-diolate complex (e.g., [LₙM(O)(diolate)]) royalsocietypublishing.orgnih.govrsc.org
Oxygen Atom Transfer (Reduction)Reduction of the metal center by a sacrificial reductant (e.g., M(VI) → M(IV)). This can occur before or after condensation.Reduced metal-oxo or metal-diolate species mdpi.comrsc.orgrsc.org
Alkene ExtrusionRelease of the alkene product from the reduced metal-diolate, regenerating the catalyst. Often the rate-determining step.Transition state for C-O bond cleavage rsc.orgroyalsocietypublishing.orgdtu.dk

Deoxydehydration (DODH) Reactions to Alkenes

Influence of Catalyst and Reductant on Reaction Course

The transformation of vicinal diols, such as this compound, into alkenes is a significant reaction, often achieved through catalytic deoxydehydration (DODH). rsc.org This process involves the removal of two adjacent hydroxyl groups. rsc.org The choice of catalyst and reducing agent is paramount as it dictates the reaction pathway, efficiency, and product distribution. royalsocietypublishing.orgresearchgate.net

High-valent oxo complexes of metals like Rhenium (Re), Molybdenum (Mo), and Vanadium (V) are commonly employed as catalysts. royalsocietypublishing.orgresearchgate.net The reaction is typically coupled with a sacrificial reductant. royalsocietypublishing.orgresearchgate.net Mechanistic pathways are generally categorized by the method of reduction: oxo-abstraction by reagents like phosphines, transfer hydrogenation from alcohols, or oxidative cleavage of the diol substrate itself. royalsocietypublishing.org

Rhenium-based catalysts, for instance, have been extensively studied. Pyridinium (B92312) perrhenate (B82622) salts have been shown to be effective for the DODH of diols, outperforming various ammonium (B1175870) salts and operating at lower temperatures. rsc.org The nature of the reductant is also critical. While phosphines are common, simpler alcohols can also serve as reducing agents. benthamdirect.comscispace.com For example, using a secondary alcohol like 5-nonanol (B1584527) as the reductant in the presence of a rhenium catalyst significantly enhances alkene yield. scispace.com The addition of an acid co-catalyst can further lower the required reaction temperatures. scispace.com

The interplay between the catalyst and reductant affects not only the yield but also the reaction conditions. In certain systems, the choice of reductant can be the difference between a sluggish reaction and a quantitative conversion. For example, with N-donor ligand-supported ReO₂⁺ pre-catalysts, the conversion of 1,2-octanediol (B41855) to 1-octene (B94956) using triphenylphosphine (B44618) as a reductant saw the yield jump from 11% to quantitative simply by increasing the temperature from 165 °C to 180 °C. mdpi.com

Table 1: Influence of Catalyst and Reductant on DODH of Vicinal Diols
Catalyst SystemSubstrateReductantTemperature (°C)Yield (%)Source
Lutidinium Perrhenate (5 mol%)Aromatic Vicinal DiolsPPh₃9022 - 100 mdpi.com
Lutidinium Perrhenate (5 mol%)Aliphatic Vicinal DiolsPPh₃14021 - 51 mdpi.com
Re Catalyst (3a) (2.5 mol%)1,2-Tetradecanediol5-Nonanol180>80 scispace.com
trans-[(Py₄)ReO₂]PF₆ (2 mol%)1,2-OctanediolPPh₃180100 mdpi.com
Molybdenum Catalyst [Mo(O)₂(QR)₂]Vicinal DiolsPhosphane170-190Modest (23%) researchgate.net

Dehydration Pathways of Diols

The dehydration of vicinal diols can proceed through several mechanistic pathways. One common acid-catalyzed pathway is the pinacol (B44631) rearrangement, which involves the migration of a carbon skeleton via a carbocation intermediate to yield products like ketones and aldehydes. pearson.com

Condensation : The vicinal diol condenses with a metal-oxo bond, forming a metal-diolate intermediate and releasing a molecule of water. royalsocietypublishing.orgresearchgate.net

Reduction : The resulting metal-oxo-diolate is reduced by a sacrificial reductant. royalsocietypublishing.orgresearchgate.net

Olefin Extrusion : The reduced metal-diolate intermediate eliminates an alkene, which regenerates the active catalyst. royalsocietypublishing.orgresearchgate.net

This cycle represents a dehydration process, as a water molecule is eliminated in the first step, followed by a net oxygen-atom abstraction. royalsocietypublishing.org Alternative pathways can also occur, such as the oxidative cleavage of the diol, where the diol itself acts as both substrate and reductant, leading to a maximum theoretical alkene yield of 50% alongside aldehyde or ketone byproducts. royalsocietypublishing.org

Computational Chemistry in Reaction Mechanism Elucidation

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate mechanisms of vicinal diol transformations. researchgate.netrsc.org It allows for the detailed study of reaction pathways, intermediates, and transition states that are often difficult to observe experimentally. benthamdirect.com

For the deoxydehydration (DODH) of vicinal diols, a key mechanistic question that DFT has helped to address is the sequence of the initial steps: does the catalyst's metal center get reduced first, followed by diol condensation, or does the diol condense first, followed by reduction? rsc.orgresearchgate.netrsc.org

Studies on molybdenum-catalyzed DODH using a phosphane reductant investigated two primary pathways:

Pathway A : The diol condenses with the Mo(VI) complex first, followed by reduction via oxygen atom transfer to the phosphane. researchgate.netrsc.org

Pathway B : The Mo(VI) complex is first reduced by the phosphane to a Mo(IV) species, which then activates the diol. researchgate.netrsc.org

DFT calculations have shown that Pathway B, where reduction precedes diol condensation, is energetically more favorable. researchgate.netrsc.org Similarly, for rhenium-catalyzed DODH with pyridinium perrhenate catalysts, DFT studies indicate that the mechanism involves the reduction of Re(VII) to Re(V) before the condensation of the diol. rsc.org These computational findings highlight that proton shuttling between the cation and the anionic rhenium species is an intrinsic and important feature of the mechanism. rsc.org

DFT is also used to explore the stereoselectivity of reactions. For instance, in the formation of bis-spiroketals from diyne diols, DFT calculations were used to optimize the geometries of reactants, products, intermediates, and transition states to elucidate the origin of stereoselectivity, finding the trans-product to be energetically more stable. benthamdirect.com

Energy Profiles and Rate-Determining Steps for Diol Transformations

In the study of vicinal diol transformations, identifying the RDS is crucial for optimizing reaction conditions. For the rhenium-catalyzed DODH of styrene (B11656) glycol, DFT calculations established that the reduction of the Re(VII) metal center to Re(V) is the rate-determining step. rsc.org This initial reduction step was calculated to have a significant activation energy of 30.1 kcal/mol relative to the separated species. rsc.org

Conversely, for other DODH systems, the final olefin extrusion step is proposed to be rate-limiting. royalsocietypublishing.org The specific catalyst, reductant, and substrate can all influence which step presents the highest energy barrier. royalsocietypublishing.orgresearchgate.net

Table 2: Calculated Activation Energies for Key Steps in Vicinal Diol Transformations
Catalyst SystemReaction StepActivation Energy (kcal/mol)NoteSource
Pyridinium PerrhenateReduction of Re(VII) to Re(V)30.1Rate-determining step rsc.org
Vanadium-DioxoCondensation with V(V)39.8Higher energy barrier royalsocietypublishing.org
Vanadium-DioxoCondensation with V(III)13.4Lower energy barrier after reduction royalsocietypublishing.org

Spectroscopic Characterization and Stereochemical Assignment of 3 Methylnonane 2,3 Diol Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

NMR spectroscopy is a cornerstone for the stereochemical analysis of organic compounds. For diols, specific NMR-based methods, often involving derivatization with chiral reagents, are employed to resolve and assign the configuration of each stereocenter.

To determine the absolute configuration of the chiral alcohol centers in 3-methylnonane-2,3-diol, the most common approach is the Mosher ester analysis. nih.gov This method involves converting the diol into its diastereomeric bis-α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters by reacting it with the (R)- and (S)-enantiomers of Mosher's acid chloride (MTPA-Cl). springernature.comresearchgate.net The resulting diastereomeric esters, for example, (2R,3R)-3-methylnonane-2,3-diol bis-(S)-MTPA ester and (2R,3R)-3-methylnonane-2,3-diol bis-(R)-MTPA ester, exhibit distinct ¹H NMR spectra. nih.gov

The principle behind this technique is that the phenyl group of the MTPA moiety creates a strong anisotropic effect, shielding or deshielding nearby protons in a predictable, conformation-dependent manner. nih.govscispace.com By comparing the chemical shifts (δ) of protons in the (S)-MTPA ester versus the (R)-MTPA ester, the spatial arrangement of substituents around the chiral centers can be deduced. springernature.com A similar approach can be taken using other chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA). nih.govresearchgate.net For diols, this analysis is extended by preparing the bis-(R)- and bis-(S)-MPA esters, allowing for the simultaneous assignment of both asymmetric carbons. nih.govresearchgate.net

The key to the Mosher method is the analysis of the difference in chemical shifts (Δδ) for corresponding protons in the two diastereomeric esters. springernature.com This value is typically calculated as ΔδSR = δS - δR, where δS and δR are the chemical shifts of a given proton in the (S)-MTPA and (R)-MTPA esters, respectively. researchgate.net

A consistent pattern of positive and negative ΔδSR values for protons on either side of the stereocenter allows for the assignment of its absolute configuration. nih.govresearchgate.net For a secondary alcohol derivatized with MTPA, the protons that lie on one side of the plane defined by the C-O-C=O bond of the ester will have positive ΔδSR values, while those on the other side will have negative values. scribd.com This model allows for a reliable determination of the absolute stereochemistry of the alcohol. nih.gov The table below illustrates hypothetical data for the Mosher ester analysis of one enantiomer of this compound, demonstrating how the signs of ΔδSR are used to assign the configuration.

Table 1: Hypothetical ¹H NMR Data and ΔδSR Values for Bis-MTPA Esters of (2S,3S)-3-Methylnonane-2,3-diol

Proton δ (R-MTPA) (ppm) δ (S-MTPA) (ppm) ΔδSR (ppm) Inferred Position Relative to MTPA Plane
H-2 5.15 5.25 +0.10 Right Side
H-4a 1.62 1.55 -0.07 Left Side
H-4b 1.48 1.40 -0.08 Left Side
C1-H₃ 1.20 1.12 -0.08 Left Side

¹³C NMR spectroscopy also offers valuable tools for stereochemical assignment. While direct analysis can be complex, derivatization of the diol can lead to predictable chemical shift patterns. For 1,3-diols, a well-established method involves the formation of a six-membered acetonide derivative by reacting the diol with 2,2-dimethoxypropane. rsc.org The ¹³C chemical shifts of the acetonide's methyl groups are indicative of the diol's relative stereochemistry.

syn -1,3-diols form a chair-like dioxane, displaying characteristic acetonide methyl resonances around δ 19 ppm (axial) and δ 30 ppm (equatorial). rsc.orguniv-lemans.fr

anti -1,3-diols form a twist-boat conformation, resulting in methyl resonances that are close in chemical shift, typically around δ 24-25 ppm. univ-lemans.fr

Although this compound is a 1,2-diol, similar principles can apply to its five-membered acetonide derivative or by comparing its spectra to universal databases for diols. researchgate.net Furthermore, empirical rules have been observed for acyclic diols where the chemical shifts of the oxygen-bearing carbons differ between diastereomers. For instance, in some epoxydiols, the carbon signals of the erythro (often analogous to anti) diastereomer are found upfield relative to those of the threo (syn) diastereomer. copernicus.org This suggests that a comparison of the ¹³C NMR spectra of the syn and anti diastereomers of this compound could reveal systematic differences in the C-2 and C-3 chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for Acetonide Derivatives of Diols

Diol Stereochemistry Acetonide Conformation Acetal (B89532) Carbon (δ) Acetonide Methyls (δ)
syn Chair ~99 ppm ~19 ppm, ~30 ppm

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to probe the spatial proximity of protons, making it ideal for determining the relative stereochemistry of molecules. intermediateorgchemistry.co.uk An NOE is observed between two protons if they are close in space (typically <5 Å), regardless of whether they are connected through chemical bonds. intermediateorgchemistry.co.uk

For this compound, NOE experiments (such as NOESY) can distinguish between the syn and anti diastereomers. By irradiating specific protons and observing which other protons show an enhanced signal, a map of through-space interactions can be built. jandr.orgbeilstein-journals.org

In the syn diastereomer , the C1-H₃ protons and the C3-methyl protons would be on the same side of the C2-C3 bond axis. An NOE would be expected between the proton at C-2 (H-2) and the C3-methyl group.

In the anti diastereomer , these groups would be on opposite sides, and therefore, no significant NOE would be observed between them. Instead, an NOE might be seen between H-2 and H-4.

These experiments provide unambiguous assignment of the relative configuration (syn or anti) of the diol. acs.org

Chiroptical Spectroscopy

While NMR is excellent for determining relative stereochemistry, chiroptical methods are often required to assign the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comencyclopedia.pub This technique is highly sensitive to the three-dimensional structure of a molecule and provides information on both its absolute configuration and its preferred conformation in solution. researchgate.net

For vicinal diols like this compound, which lack a strong intrinsic chromophore, the absolute configuration can be determined using the CD exciton (B1674681) chirality method after derivatization or by forming a complex with an auxiliary reagent. researchgate.net A common method involves complexation of the diol with dimolybdenum tetraacetate, [Mo₂(OAc)₄]. The diol chelates to the molybdenum center, forcing the O-C-C-O dihedral angle into a specific conformation. The sign of the resulting Cotton effect in the CD spectrum is directly related to the chirality of this gauche conformation, which in turn allows for the assignment of the absolute configuration of the diol. nih.gov Alternatively, the absolute configuration can be determined by comparing the experimental CD spectrum with spectra generated by quantum chemical calculations for a chosen enantiomer. researchgate.netmdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(R)-Mosher's acid chloride (MTPA-Cl)
(S)-Mosher's acid chloride (MTPA-Cl)
α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)
α-methoxyphenylacetic acid (MPA)
2,2-dimethoxypropane

Quantum Chemistry Calculations for Chiroptical Data Interpretation

The stereochemical assignment of flexible molecules such as the stereoisomers of this compound presents a significant challenge due to the multiple conformers that coexist in solution. Chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provide crucial information about the three-dimensional structure of chiral molecules. However, the interpretation of the resulting spectra for conformationally labile systems is complex and heavily relies on quantum chemistry calculations. mdpi.comresearchgate.net

A combined experimental and computational approach is the state-of-the-art for determining the absolute configuration of chiral diols. nih.govresearchgate.net This process begins with a thorough conformational analysis using computational methods, typically Density Functional Theory (DFT), to identify all low-energy conformers of the molecule. researchgate.net For each stable conformer, the chiroptical properties (ECD and VCD spectra) are then calculated. The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann population at the experimental temperature. The absolute configuration is then assigned by comparing the calculated spectrum with the experimental one. researchgate.net

Since aliphatic diols like this compound lack strong chromophores, they are often "ECD-silent," showing very weak signals in the accessible UV-Vis region. To overcome this, they can be derivatized with chromophoric probes. For instance, reacting the diol with reagents like biphenyl (B1667301) carboxylic acid or fluorenone dimethyl acetal introduces a chromophore, making the molecule ECD-active. nih.govnih.gov Quantum chemical calculations are then indispensable for simulating the ECD spectra of these derivatized, and often more rigid, structures to establish a reliable correlation between the observed Cotton effects and the absolute configuration of the original diol. nih.govnih.gov

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique that does not require chromophores. acs.org The interpretation of VCD spectra is almost entirely dependent on quantum chemical calculations. unibs.it DFT calculations are used to predict the vibrational frequencies and the corresponding VCD signals for a given stereoisomer. A good match between the experimental and the calculated VCD spectrum provides a confident assignment of the absolute configuration. acs.org

The accuracy of these computational predictions is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). frontiersin.org

Table 1: Illustrative Example of Calculated vs. Experimental Chiroptical Data for a Hypothetical (2R, 3R)-3-Methylnonane-2,3-diol Derivative This table is a hypothetical representation to illustrate the comparison process.

Parameter Experimental Value Calculated Value (B3LYP/6-31G*)
ECD (as a Biphenyl Dioxolane)
λmax 1 (nm) 248 (+Δε) 250 (+Δε)
λmax 2 (nm) 215 (-Δε) 212 (-Δε)
VCD (cm⁻¹)
Band 1 1050 (+) 1055 (+)
Band 2 1120 (-) 1125 (-)

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and, crucially, the relative and absolute stereochemistry of all chiral centers. springernature.com For the stereoisomers of this compound, obtaining a suitable single crystal of one of the stereoisomers would provide conclusive proof of its configuration, which can then be used as a reference point to assign the configurations of the other isomers.

The primary challenge in using XRD for a flexible aliphatic diol like this compound is obtaining crystals of sufficient quality for diffraction experiments. encyclopedia.pub Such molecules often have multiple low-energy conformations, which can lead to disordered or poorly diffracting crystals. Derivatization can sometimes facilitate crystallization by introducing groups that promote more ordered packing in the crystal lattice through interactions like hydrogen bonding or π-stacking. rsc.org

Once a suitable crystal is obtained, the diffraction experiment yields a set of diffraction data from which the electron density map of the molecule can be calculated. This map reveals the position of each atom in the unit cell. To determine the absolute configuration, one must analyze the anomalous scattering of the X-rays by the atoms in the crystal. springernature.com The Flack parameter is a critical value calculated during the final stages of structure refinement; a value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct with high certainty. springernature.com

The crystal structure also reveals detailed information about intermolecular interactions in the solid state, such as hydrogen bonding networks. In the case of diols, the hydroxyl groups are potent hydrogen bond donors and acceptors, and their interactions dictate the molecular packing. researchgate.netmdpi.com These interactions can lock the molecule into a specific conformation in the solid state, which may or may not be the lowest energy conformation in solution.

Table 2: Hypothetical Crystallographic Data for (2S, 3S)-3-Methylnonane-2,3-diol This table is a hypothetical representation of typical crystallographic data.

Parameter Value
Chemical Formula C₁₀H₂₂O₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.54
b (Å) 10.21
c (Å) 13.67
V (ų) 1190.5
Z 4
R-factor (%) 4.2

Applications of 3 Methylnonane 2,3 Diol and Chiral Diols in Advanced Organic Synthesis and Materials Science

Chiral Diols as Building Blocks in Target-Oriented Synthesis

Chiral diols are fundamental starting materials in the synthesis of complex, biologically active molecules and novel materials. Their stereochemistry is crucial for determining the three-dimensional structure and, consequently, the function of the target molecules.

Precursors for Complex Chiral Molecules

Chiral diols serve as key precursors in the total synthesis of numerous complex natural products and pharmaceuticals. The inherent chirality of the diol can be transferred to the final product, which is a highly efficient strategy in asymmetric synthesis. researchgate.net For instance, chiral diols are used to construct the core structures of terpenes, a large and diverse class of naturally occurring organic compounds. acs.org The synthesis of complex molecules often relies on the availability of enantiomerically pure building blocks, and chiral diols derived from the "chiral pool" (readily available, inexpensive chiral compounds from natural sources) are invaluable in this regard. acs.org

Methods such as the stereodiverse construction of 1,3-polyols utilize chiral building blocks to create complex polyketidic structures, which are common motifs in many natural products. rsc.orgrsc.orgresearchgate.netresearchgate.net This approach allows for the iterative and controlled addition of chiral units, leading to the desired stereochemical outcome in the final molecule. rsc.orgrsc.org The development of efficient methods for synthesizing chiral diols, such as through asymmetric hydrogenation, further expands their accessibility as precursors. ajchem-b.comacs.org

Scaffolds for Spatially Directed Libraries

In the field of drug discovery and materials science, the generation of libraries of structurally diverse compounds is essential for high-throughput screening. Chiral diols are employed as scaffolds to create these "spatially directed libraries." rsc.orgnih.govrsc.orgresearchgate.net By attaching various chemical moieties to the hydroxyl groups of a conformationally defined chiral diol, a collection of molecules with diverse three-dimensional arrangements can be systematically synthesized. rsc.orgnih.govrsc.orgresearchgate.net

This strategy of "diversity-oriented synthesis" aims to explore a wider range of chemical space to identify molecules with desired biological activities or material properties. nih.govresearchgate.netresearchgate.net The conformational rigidity or flexibility of the cyclic diol scaffold plays a crucial role in determining the spatial orientation of the appended functional groups. rsc.orgresearchgate.net

Construction of Polyketidic Structures and Polyols

Polyketides are a significant class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Their structures are often characterized by chains of 1,3-diol or polyol functionalities. Chiral diols are instrumental as building blocks in the modular and stereocontrolled synthesis of these polyketidic structures. rsc.orgrsc.orgresearchgate.netresearchgate.net

Iterative strategies involving the coupling of chiral diol-containing building blocks allow for the precise construction of long polyol chains with defined stereochemistry at each chiral center. rsc.orgrsc.org This modular approach provides a flexible and efficient route to a wide variety of complex polyketide natural products and their analogues. rsc.orgrsc.orgresearchgate.netresearchgate.net The development of novel chiral building blocks and synthetic methodologies continues to advance the field of polyketide synthesis. rsc.orgrsc.org

Role as Ligands and Catalysts in Asymmetric Transformations

The hydroxyl groups of chiral diols can coordinate to metal centers or participate in hydrogen bonding, making them effective ligands and organocatalysts for a wide range of asymmetric reactions. This dual role is a cornerstone of modern asymmetric catalysis.

Chiral Ligands in Transition Metal-Catalyzed Asymmetric Synthesis

Chiral diols are widely used as ligands in transition metal-catalyzed reactions to induce enantioselectivity. sioc-journal.cnchinesechemsoc.org When a chiral diol coordinates to a metal center, it creates a chiral environment that influences the stereochemical outcome of the reaction. nih.gov This strategy has been successfully applied in numerous transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. ajchem-b.comacs.orgnih.gov

The development of chiral ligands is a continuous area of research, with new and more effective ligands being designed and synthesized to improve the efficiency and selectivity of asymmetric catalytic processes. sioc-journal.cnchinesechemsoc.org The versatility of chiral diols allows for their incorporation into various ligand frameworks, enabling fine-tuning of the catalyst's properties for specific applications. sioc-journal.cn

Organocatalysis Mediated by Chiral Diol Scaffolds (e.g., BINOLs, TADDOLs)

In recent decades, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. wikipedia.org Chiral diols, particularly those with specific structural motifs like BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are prominent organocatalysts. nih.govmdpi.comdntb.gov.ua

These diols can act as Brønsted acids, hydrogen-bond donors, or precursors to other organocatalysts. nih.govethz.ch Their ability to create a well-defined chiral environment through non-covalent interactions is key to their catalytic activity. nih.govnih.gov

BINOLs: Axially chiral BINOL and its derivatives are highly versatile organocatalysts used in a vast array of asymmetric reactions. nih.govnih.govacs.orgresearchgate.netacs.org They can catalyze reactions through hydrogen bonding or by forming chiral boronate esters in situ. nih.gov H8-BINOL, a partially hydrogenated derivative, exhibits unique properties and has found broad applications in C-C and C-heteroatom bond-forming reactions. nih.govresearchgate.netacs.org BINOL-derived phosphoric acids are also powerful chiral Brønsted acid catalysts. chemrxiv.org

TADDOLs: TADDOLs and their derivatives are another important class of chiral diol organocatalysts. ethz.chnih.govd-nb.info They are effective in promoting various reactions, including Diels-Alder cycloadditions and alkylations, often through hydrogen-bond activation of the substrate. conicet.gov.ar The catalytic efficiency of TADDOLs is highly dependent on their molecular structure and hydrogen-bonding capabilities. nih.gov

The following table summarizes some of the key chiral diol scaffolds and their applications in organocatalysis:

Chiral Diol ScaffoldKey FeaturesRepresentative Applications
BINOL Axially chiral, C2-symmetricAsymmetric allylations, Petasis reactions, multicomponent reactions nih.gov
H8-BINOL Partially hydrogenated BINOL, increased flexibilityAsymmetric C-C and C-heteroatom bond formation, cycloadditions nih.govresearchgate.netacs.org
TADDOL C2-symmetric, derived from tartaric acidDiels-Alder reactions, alkylations, phase-transfer catalysis d-nb.infoconicet.gov.ar

Applications in Asymmetric Reactions (e.g., Hydrogenation, Oxidation, Aldol (B89426) Condensation, Allylboration)

Chiral diols, including structurally related compounds to 3-methylnonane-2,3-diol, are pivotal in asymmetric synthesis, where they are widely employed as chiral ligands and catalysts. alfachemic.com Their ability to create a specific chiral environment around a reaction center enables the highly selective synthesis of a single enantiomer of a product, which is crucial in fields like pharmaceuticals and fine chemicals. alfachemic.com

Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral molecules. Chiral diols are often integral components of the ligands used with metals like iridium and ruthenium. For instance, iridium catalysts complexed with chiral ligands derived from diols, such as Ir-SpiroPAP, have been used for the asymmetric hydrogenation of racemic α-substituted lactones to yield chiral diols with high enantioselectivity (up to 95% ee). nih.govajchem-b.comrsc.org Similarly, iridium/f-amphox catalyst systems are effective for the hydrogenation of α-hydroxy ketones, providing access to chiral 1,2-diols with excellent yields and enantiomeric excess (>99% ee). rsc.org These reactions are fundamental for creating chiral primary and secondary alcohols from various substrates. nih.govsioc-journal.cn

Asymmetric Oxidation: The selective oxidation of one hydroxyl group in the presence of another is a challenging yet valuable transformation. Chiral catalysts derived from diols facilitate the asymmetric oxidation of meso diols, a process known as desymmetrization, to produce chiral oxygen-containing building blocks. acs.org One method involves using N-bromosuccinimide (NBS) as the oxidant in the presence of a chiral copper catalyst, such as a complex of copper(II) triflate and (R,R)-Ph-BOX, for the asymmetric oxidation of 1,2-diols to optically active α-ketoalcohols. nii.ac.jp A conceptually different strategy employs catalytic enantioselective hydrogen atom abstraction (HAA), which allows for the desymmetrization of even unactivated secondary diols. acs.org

Asymmetric Aldol Condensation: The aldol reaction is a powerful carbon-carbon bond-forming reaction. Organocatalysts derived from chiral diols and amino acids (like proline) have been developed to control the stereochemical outcome. nih.gov These catalysts can promote the direct cross-aldol reaction between two different aldehydes with high diastereo- and enantioselectivities. researchgate.net A subsequent reduction of the resulting chiral 1,3-keto alcohol products leads to the synthesis of valuable chiral 1,3-diols with high enantiomeric purity (>99% ee). nih.gov Multi-pot syntheses have been developed that combine an initial enantioselective aldol reaction with subsequent steps to produce complex chiral anti-1,3-diol units. acs.org

Asymmetric Allylboration: Chiral diols, particularly BINOL (1,1'-bi-2-naphthol) derivatives, have proven to be effective catalysts for the enantioselective allylboration of ketones and acyl imines. acs.orgnih.govacs.org In these reactions, the chiral diol catalyst is believed to exchange with one of the alkoxy groups on the allylboronate reagent, creating a chiral environment that directs the asymmetric addition to the carbonyl or imine group. nih.govnih.gov This method provides access to chiral tertiary homoallylic alcohols and amides with high yields and excellent enantiomeric ratios (often >95:5). acs.orgacs.org The reaction has been successfully applied to the synthesis of complex molecules, including the anti-HIV drug Maraviroc. acs.orgresearchgate.net

Table 1: Overview of Asymmetric Reactions Using Chiral Diol Catalysts
Asymmetric ReactionTypical Catalyst/Reagent SystemSubstrateProductReference
HydrogenationIridium/f-amphox or Ir-SpiroPAPα-hydroxy ketones, racemic lactonesChiral 1,2-diols nih.govrsc.orgrsc.org
OxidationCu(II) triflate / (R,R)-Ph-BOX / NBSmeso-1,2-diolsChiral α-ketoalcohols nii.ac.jp
Aldol CondensationProline-derived organocatalystAldehydes, KetonesChiral 1,3-diols nih.gov
AllylborationBINOL-derivatives / AllyldiisopropoxyboraneKetones, Acyl IminesChiral homoallylic alcohols/amides acs.orgacs.orgnih.gov

Supramolecular Chiral Catalysts

A sophisticated application of chiral diols is their incorporation into supramolecular catalysts. In these systems, non-covalent interactions are used to assemble complex catalytic structures from simpler building blocks. acs.org This approach allows for the creation of large libraries of potential catalysts from a limited number of components, facilitating rapid screening and optimization. acs.org

Another approach utilizes supramolecular metal-organic cages. By designing linkers based on chiral diols like 1,1′-spirobiindane-7,7′-diol (SPINOL), self-assembled chiral cages can be synthesized. chinesechemsoc.org These cages possess nanosized cavities with chiral environments. When used as catalysts, for example in the asymmetric addition of diethylzinc (B1219324) to aldehydes, they can significantly boost enantioselectivity compared to the molecular diol ligand alone. chinesechemsoc.org The confinement of the catalytic site within the chiral cage restricts its conformational freedom, leading to a more effective transfer of chirality during the reaction. chinesechemsoc.org

Polymer Chemistry Applications

Diols as Monomers for Polyester and Polyurethane Synthesis

Diols are fundamental building blocks in polymer chemistry, serving as key monomers for the production of commercially important polymers like polyesters and polyurethanes. essentialchemicalindustry.orgessentialchemicalindustry.org

Polyesters are formed through condensation polymerization, typically reacting a diol with a dicarboxylic acid or its derivative (e.g., a dioyl chloride or diester). savemyexams.comsavemyexams.com In this reaction, an ester linkage is formed between each monomer unit, and a small molecule, usually water, is eliminated. savemyexams.comsavemyexams.com The properties of the resulting polyester, such as rigidity and melting point, are heavily influenced by the structure of the diol and dicarboxylic acid monomers. essentialchemicalindustry.org For example, using aromatic dicarboxylic acids like terephthalic acid with a diol such as ethane-1,2-diol produces polyethylene (B3416737) terephthalate (B1205515) (PET), a strong, rigid polymer. essentialchemicalindustry.org

Polyurethanes are synthesized from the reaction of diols (or other polyols) with diisocyanates. essentialchemicalindustry.orgnih.gov This reaction forms the characteristic urethane (B1682113) linkage (-NH-CO-O-). essentialchemicalindustry.org Unlike many other plastics, polyurethanes are often synthesized directly into their final form, such as foams or molded parts. essentialchemicalindustry.org The structure of the diol is a critical factor in determining the properties of the final polyurethane. nih.gov Linear diols tend to produce linear polymers, while using polyols with more than two hydroxyl groups leads to cross-linking, resulting in more rigid materials. essentialchemicalindustry.org Long-chain, flexible diols are used to produce soft, viscoelastic polymers. nih.gov

Biodegradable Polymer Development from Bio-based Diols

Growing environmental concerns over non-degradable plastic waste have spurred significant research into biodegradable polymers derived from renewable resources. google.com Bio-based diols are central to this effort, providing a sustainable alternative to petroleum-derived monomers for creating "greener" plastics. mdpi.comresearchgate.nethorizoneuropencpportal.eu

Aliphatic polyesters are a major class of biodegradable polymers, and many can be synthesized from bio-based diols and dicarboxylic acids. mdpi.comresearchgate.net Poly(butylene succinate) (PBS), for instance, is a promising biodegradable polymer that can be produced entirely from monomers derived from renewable feedstocks like corn or sugarcane through fermentation processes. mdpi.commdpi.com The use of bio-based diols not only reduces the dependence on fossil fuels but also yields polymers that are susceptible to enzymatic degradation, allowing them to break down in the environment. researchgate.netchemrxiv.org The development of novel bio-based polymers from a wider range of monomers, including those from wood processing residues and other biowastes, is an active area of research aimed at expanding the properties and applications of sustainable plastics. horizoneuropencpportal.euchemrxiv.org

Influence of Branched Diol Structure on Polymer Properties (e.g., Glass Transition Temperature)

The molecular architecture of the diol monomer has a profound impact on the macroscopic properties of the resulting polymer, particularly its thermal characteristics like the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com

Introducing branching into the diol monomer, such as the methyl group in this compound, significantly alters polymer chain packing and mobility. Research has shown that using branched, secondary diols instead of their linear, primary counterparts generally leads to polymers with a higher Tg. rsc.orgrsc.orgacs.org This increase is attributed to the restricted movement and rotation of the polymer chains caused by the steric hindrance of the branches. youtube.comacs.org

However, branching also tends to disrupt the regular packing of polymer chains, which hinders crystallization. osti.gov This often results in polymers that are more amorphous. acs.org The interplay between increased chain stiffness and reduced crystallinity allows for the tuning of polymer properties. For example, by carefully selecting the branched diol monomer, it is possible to design amorphous polyesters with a high Tg, which are desirable for applications requiring thermal stability. rsc.orgacs.org

Table 2: Influence of Diol Structure on Polymer Glass Transition Temperature (Tg)
Diol TypeStructural FeatureEffect on Polymer ChainImpact on TgReference
Linear Primary DiolUnbranched chainAllows for efficient chain packing and higher crystallinityGenerally lower Tg in amorphous regions rsc.org
Branched Secondary DiolSide groups (e.g., methyl)Restricts chain mobility due to steric hindrance; disrupts crystallinityGenerally higher Tg rsc.orgacs.org

Polycarbonate Diols Synthesis from CO2

The synthesis of polycarbonates traditionally involves the use of hazardous reagents like phosgene. nih.gov A significant advancement in green chemistry is the direct synthesis of polycarbonate diols from carbon dioxide (CO2) and diols. rsc.orgacs.org This process utilizes CO2 as a renewable, non-toxic C1 feedstock, offering a more sustainable alternative. rsc.org

The direct polymerization of CO2 and α,ω-diols is challenging due to the high stability of the CO2 molecule and thermodynamic limitations. rsc.org However, researchers have developed effective catalyst systems, such as heterogeneous cerium oxide (CeO2), that can facilitate the reaction under relatively mild conditions, including at atmospheric pressure. rsc.orgeurekalert.org By using a flow reactor system, coproduced water can be continuously removed, shifting the reaction equilibrium towards the formation of the polymer and resulting in high yields. rsc.org

This method allows for the synthesis of polycarbonate diols with controlled molecular weights (e.g., up to 5000 g/mol ). acs.org These resulting diols, which have hydroxyl groups at their chain ends, are valuable intermediates that can be used as macromonomers for the synthesis of other important polymers, such as polyesters and polyurethanes. acs.orgeurekalert.org

Theoretical and Computational Studies of 3 Methylnonane 2,3 Diol

Conformational Analysis of Vicinal Diols

Vicinal diols, such as 3-Methylnonane-2,3-diol, possess a key structural feature: a rotatable carbon-carbon bond between the two carbons bearing the hydroxyl (-OH) groups. Rotation around this bond gives rise to different spatial arrangements of the substituents, known as conformers. The stability of these conformers is dictated by a balance of steric hindrance and attractive intramolecular forces, most notably hydrogen bonding. youtube.com In many vicinal diols, conformers where the two hydroxyl groups are in a gauche relationship are significantly favored over the anti arrangement, a preference often attributed to stabilization from intramolecular hydrogen bonding and the gauche effect. researchgate.net

The most significant factor governing the conformational preferences of vicinal diols is the formation of an intramolecular hydrogen bond. libretexts.org This occurs when the hydrogen atom of one hydroxyl group forms a non-covalent bond with the oxygen atom of the adjacent hydroxyl group. libretexts.org This interaction is highly directional and requires the functional groups to be in close proximity, which is achieved in a gauche conformation, creating a stable, five-membered pseudo-ring. researchgate.netresearchgate.net

This intramolecular hydrogen bonding has several key effects:

Stabilization of Gauche Conformers: The hydrogen bond provides significant energetic stabilization, making the gauche conformer more stable than the anti conformer, where the hydroxyl groups are too far apart to interact. researchgate.net

Influence on Vibrational Spectra: The formation of a hydrogen bond affects the O-H stretching frequency in infrared (IR) spectroscopy. rsc.org The hydroxyl group acting as the hydrogen bond donor exhibits a characteristic downward shift in its stretching wavenumber compared to a "free" hydroxyl group. rsc.org

Geometric Changes: Structural analysis, often supported by computational data, reveals that the C-O bond length of the hydroxyl group donating the hydrogen is often shorter than that of the acceptor hydroxyl group, serving as a distinct marker for this interaction. aip.orgnih.gov

Studies on a variety of diols confirm that this intramolecular interaction is a dominant conformational driver in the gas phase and in non-polar solvents. researchgate.netrsc.org

Computational quantum mechanical methods are essential for quantitatively describing the conformational equilibria of vicinal diols. Ab initio and, more commonly, Density Functional Theory (DFT) calculations are used to predict the structures and relative energies of different conformers. researchgate.netresearchgate.net

DFT methods, particularly those including corrections for dispersion forces (e.g., B3LYP-D3), have proven effective in accurately modeling the subtle balance of forces in vicinal diols. rsc.orgaip.org These calculations allow researchers to:

Optimize the geometry of various possible conformers.

Calculate the relative electronic and zero-point corrected energies to determine the most stable conformers. aip.orgnih.gov

Predict spectroscopic parameters that can be compared with experimental results from techniques like rotational or infrared spectroscopy to validate the theoretical models. rsc.orgaip.org

For example, a study on cis-1,2-cyclohexanediol, a model cyclic vicinal diol, used DFT calculations to identify four low-energy conformers and predict their relative stabilities, which guided the assignment of the experimental rotational spectrum. aip.orgnih.gov The results showed excellent agreement between the calculated and experimental parameters.

Table 1: Example of DFT-Calculated Relative Energies for Conformers of a Vicinal Diol (cis-1,2-cyclohexanediol) This table illustrates typical data obtained from DFT calculations for vicinal diols, showing the relative stability of different conformers. The calculations were performed at the B3LYP-D3(BJ)/6-311++G(d,p) level of theory. aip.org

ConformerH-Bond DonorRelative Energy (kJ/mol)
Gtg IAxial OH0.00
Gg-g IIAxial OH1.15
Ggt IIIEquatorial OH3.59
Ggg- IVEquatorial OH4.35

Data sourced from a study on cis-1,2-cyclohexanediol, serving as a representative example for vicinal diols. aip.org

Molecular Dynamics Simulations (General Diols)

While DFT and ab initio methods are powerful for analyzing static structures and their relative energies, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. scispace.com For diols, MD simulations provide insight into conformational changes, the lifetime of intramolecular hydrogen bonds, and interactions with surrounding molecules, such as solvents or other polymers. scispace.comdntb.gov.ua

MD simulations have been used to rationalize the links between molecular structure and macroscopic properties. For instance, simulations have helped explain how cooperative hydrogen bonds between vicinal diols embedded in polymer backbones can lead to materials with robust yet dynamic properties. acs.orgrsc.org In the context of biocatalysis, MD simulations can model how a vicinal diol substrate binds within the active site of an enzyme, helping to rationalize observed stereoselectivities and reaction outcomes. acs.org These simulations track the movements of atoms over time, providing a detailed picture of the intermolecular forces and conformational adjustments that occur during molecular interactions.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways for 3-Methylnonane-2,3-diol

The synthesis of this compound, which possesses two adjacent stereocenters (at C2 and C3), one of which is a quaternary, sterically hindered carbon, presents a significant synthetic challenge. Future research should focus on developing efficient and highly stereoselective synthetic routes to access all possible stereoisomers of this diol in high purity.

One promising approach is the asymmetric dihydroxylation of the corresponding alkene, 3-methyl-2-nonene. The Sharpless asymmetric dihydroxylation, a powerful method for creating chiral vicinal diols from alkenes, could be investigated. wikipedia.org However, the trisubstituted nature of the alkene might pose challenges in terms of reactivity and selectivity. Research into optimizing catalysts and reaction conditions for this specific substrate will be crucial.

Another avenue involves the stereoselective reduction of the corresponding α-hydroxy ketone, 3-hydroxy-3-methyl-2-nonanone. The use of chiral reducing agents or biocatalytic ketone reduction could provide access to specific diastereomers of the diol. uni-duesseldorf.de Furthermore, strategies involving the diastereoselective addition of organometallic reagents to α-hydroxy aldehydes or ketones could be explored. For instance, a lanthanide-mediated addition of a methyl Grignard reagent to an appropriate C9 α-hydroxy aldehyde could be a viable route. acs.org

A potential research direction could involve a systematic comparison of different synthetic strategies, as outlined in the table below.

Synthetic Approach Proposed Precursor Key Reaction Type Potential Advantages Anticipated Challenges
Asymmetric Dihydroxylation3-Methyl-2-noneneSharpless DihydroxylationDirect formation of the diolPotential for low regioselectivity and enantioselectivity with a hindered substrate
Ketone Reduction3-Hydroxy-3-methyl-2-nonanoneChiral reducing agents/BiocatalysisHigh potential for diastereoselectivitySynthesis of the α-hydroxy ketone precursor
Grignard Addition2-Hydroxy-nonanalNucleophilic additionModular approachControl of stereochemistry at two centers

Exploration of New Biocatalytic Systems for Branched Diol Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of biocatalytic systems for the production of this compound from renewable feedstocks is a highly attractive research area. While the biocatalytic synthesis of this specific diol has not been reported, research on other branched-chain diols provides a solid foundation. nih.govresearchgate.net

Future work could focus on engineering metabolic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae. nih.gov One potential pathway could start from branched-chain amino acids, such as isoleucine, which could be converted through a series of enzymatic steps to the desired diol. This would involve identifying or engineering enzymes like acetohydroxyacid synthases, ketoacid decarboxylases, and alcohol dehydrogenases that can accommodate the long alkyl chain of the nonane (B91170) backbone. researchgate.net

Another approach is the use of isolated enzymes. Alcohol dehydrogenases (ADHs) are of particular interest for the stereoselective reduction of diketones or α-hydroxy ketones. uni-duesseldorf.de Screening existing ADH libraries or using directed evolution to engineer enzymes with high activity and selectivity for 3-hydroxy-3-methyl-2-nonanone would be a key research focus. The reduction of the corresponding α-diketone, 3-methylnonane-2,3-dione, could also be explored, although controlling the regioselectivity of the reduction would be a challenge. uni-duesseldorf.de

Biocatalytic Strategy Starting Material Key Enzyme Classes Potential Advantages Key Research Questions
Whole-Cell BiotransformationGlucose/Branched-chain amino acidsSynthases, Decarboxylases, ReductasesUse of renewable feedstocks, potential for one-pot synthesisPathway efficiency, toxicity of intermediates, host organism tolerance
Isolated Enzyme Catalysis3-Hydroxy-3-methyl-2-nonanoneAlcohol Dehydrogenases (ADHs)High stereoselectivity, milder reaction conditionsEnzyme stability and activity with a bulky substrate, cofactor regeneration

Design of Advanced Diol-Based Ligands and Catalysts for Broader Asymmetric Reactions

Chiral vicinal diols are valuable scaffolds for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov The structural features of this compound, including its long alkyl chain and sterically hindered tertiary alcohol, could lead to ligands with unique electronic and steric properties.

Future research should involve the synthesis of various ligand classes derived from enantiopure this compound. These could include phosphine-diol ligands, phosphoramidites, or N,N'-dioxide ligands. researchgate.netrsc.org The long nonyl chain might enhance solubility in nonpolar solvents and create a specific chiral pocket around a metal center.

Once synthesized, these new ligands could be coordinated with various transition metals (e.g., rhodium, palladium, copper, iridium) and tested in a range of asymmetric reactions, such as hydrogenation, C-H activation, and conjugate additions. researchgate.netnih.gov A key area of investigation would be to see how the unique structure of the this compound backbone influences the enantioselectivity and reactivity of the resulting catalysts compared to established diol-based ligands like TADDOL or BINOL derivatives. nih.gov

Innovative Applications of this compound in Materials Science beyond Current Scope

The known application of this compound in cosmetic formulations for malodor control suggests it possesses interesting interfacial properties. acs.orgCurrent time information in Nyong-et-Kellé, CM. This could be a starting point for exploring its use in other areas of materials science.

One promising avenue is in polymer chemistry. Vicinal diols can serve as monomers for the synthesis of polyesters and polyurethanes. wikipedia.org The incorporation of the bulky and flexible this compound unit into a polymer backbone could significantly alter the material's properties, potentially leading to polymers with lower crystallinity, improved thermal stability, or unique rheological behavior. rsc.orgresearchgate.net Research could focus on the synthesis and characterization of such novel polymers.

Furthermore, the amphiphilic nature of this compound (hydrophilic diol head and lipophilic nonyl tail) suggests potential applications as a surfactant or emulsifier. Its ability to form self-assembled structures like micelles or vesicles in solution could be investigated. These properties might be useful in drug delivery systems, as dispersing agents, or in the formulation of advanced materials.

In-depth Mechanistic Studies of Under-explored Reactions of Branched Vicinal Diols

A fundamental understanding of the reactivity of branched vicinal diols is essential for their effective application. The steric hindrance around the tertiary alcohol in this compound is expected to have a profound impact on its chemical behavior.

Future mechanistic studies could investigate reactions where this steric hindrance plays a key role. For example, the deoxydehydration (DODH) of this compound to form the corresponding alkenes could be studied to understand how the branched structure affects catalyst activity and selectivity. rsc.org Similarly, the oxidative cleavage of the C2-C3 bond, a common reaction for vicinal diols, could be explored to see how the methyl group at C3 influences the reaction rate and mechanism. mdpi.com

Q & A

Basic: What analytical techniques are recommended for confirming the structure and purity of 3-Methylnonane-2,3-diol?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C-NMR to confirm stereochemistry and backbone structure. For example, diols like propane-1,3-diol derivatives are characterized via chemical shifts in the 3.5–4.5 ppm range for hydroxyl-bearing carbons .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identify hydroxyl (O–H) stretching vibrations (~3200–3600 cm1^{-1}) and C–O bonds (~1050–1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
  • Chromatography (TLC/GC): Thin-layer or gas chromatography with standards resolves purity issues, as demonstrated in diol analysis for fecal metabolomes .

Basic: How can researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Temperature Control: Store lyophilized powder at -20°C for long-term stability (3+ years) or dissolved samples at -80°C (1 year), as validated for structurally similar diols .
  • Desiccants: Use anhydrous silica gel to prevent hydrolysis of vicinal diols in humid environments .
  • Light Avoidance: Amber vials reduce photodegradation risks, critical for compounds prone to oxidation (e.g., butane-2,3-diol derivatives) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure, as recommended for glycol derivatives .
  • Ventilation: Use fume hoods to mitigate inhalation risks, especially during solvent-based reactions .
  • Waste Management: Segregate diol-containing waste for incineration or neutralization by certified hazardous waste handlers .

Advanced: How does the stereochemistry of this compound influence its reactivity in organic reactions?

Methodological Answer:

  • Stereoselective Synthesis: Chiral column chromatography or enzymatic resolution (e.g., lipases) isolates enantiomers, as shown for (2R,3R)-butane-2,3-diol .
  • Reactivity Studies: Vicinal diols with syn-dihydroxy groups exhibit distinct cyclization kinetics in acid-catalyzed reactions compared to anti-isomers .
  • Computational Modeling: Density functional theory (DFT) predicts steric hindrance effects of the methyl group on nucleophilic substitution pathways .

Advanced: What strategies mitigate cross-reactivity when detecting this compound in biological matrices?

Methodological Answer:

  • Epoxidation: Treat samples with p-nitroperbenzoic acid to convert interfering alkenes (e.g., androstene-diols) into epoxides, reducing cross-reactivity in immunoassays .
  • Chromatographic Separation: Use Bush A system paper chromatography (heptane/methanol/water) or HPLC with chiral columns to resolve diol isomers .
  • Antibody Validation: Pre-screen antisera for cross-reactivity using structurally analogous standards (e.g., propane-1,3-diol derivatives) .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • QSAR Modeling: Quantitative structure-activity relationship models estimate logP (-0.5 to 1.2) and solubility (~50 g/L in water) based on alkyl chain length and hydroxyl positions .
  • Molecular Dynamics (MD): Simulates hydrogen-bonding networks in aqueous solutions, critical for understanding cryoprotectant efficacy (e.g., butane-2,3-diol derivatives) .
  • Thermodynamic Analysis: Differential scanning calorimetry (DSC) and thermogravimetry (TG) predict melting points (~80–90°C) and decomposition thresholds .

Advanced: What are the challenges in quantifying trace amounts of this compound using mass spectrometry?

Methodological Answer:

  • Matrix Effects: Co-eluting lipids or proteins suppress ionization efficiency. Mitigate via solid-phase extraction (SPE) with C18 cartridges .
  • Derivatization: Trimethylsilyl (TMS) ether derivatives enhance volatility and detection sensitivity in GC-MS, as shown for 1,4-dioxane-2,3-diol .
  • Limit of Detection (LOD): Optimize multiple reaction monitoring (MRM) transitions to achieve sub-ng/mL sensitivity, validated for diols in metabolomics .

Advanced: How does the presence of this compound influence microbial metabolic pathways?

Methodological Answer:

  • Metabolomic Profiling: Use Random Forest analysis to identify diol-associated biomarkers (e.g., gluconic acid, homoserine) in fecal microbiomes .
  • Isotope Tracing: 13^{13}C-labeled diols track microbial uptake and conversion into short-chain fatty acids (SCFAs) via NMR or LC-MS .
  • Growth Inhibition Assays: Dose-response studies in anaerobic cultures reveal bacteriostatic effects at >10 mM concentrations .

Basic: What are the optimal methods for synthesizing this compound with high stereochemical purity?

Methodological Answer:

  • Grignard Reaction: React 3-methylnonan-2-one with formaldehyde in THF, followed by acidic workup to yield the diol .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like 3-methylnonane-2,4-diol .
  • Crystallization: Recrystallize from ethanol/water (1:1) to achieve >99% enantiomeric excess .

Advanced: What solid-state characterization techniques are critical for studying this compound's polymorphic forms?

Methodological Answer:

  • Single-Crystal XRD: Resolves hydrogen-bonding motifs (e.g., dimeric vs. helical arrangements) in polymorphs .
  • Thermal Analysis: DSC detects glass transitions (Tg_g) and melting points, while TG-DTA identifies decomposition pathways .
  • Spectroscopy: Variable-temperature FT-IR monitors conformational changes in hydroxyl groups during phase transitions .

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